3-(Tert-butoxy)-2-chlorocyclobutan-1-one
Overview
Description
3-(Tert-butoxy)-2-chlorocyclobutan-1-one, also known as 2-chloro-3-(tert-butoxy)cyclobutane-1-one, is a cyclic ether that has been widely studied in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 91-93°C, and a molecular weight of 168.56 g/mol. This compound is soluble in a variety of organic solvents, and has a high vapor pressure. 2-chloro-3-(tert-butoxy)cyclobutane-1-one has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a model compound for studying the behavior of cyclic ethers.
Mechanism of Action
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is a cyclic ether, which means that it has a cyclic structure with an oxygen atom in the center. This compound is highly reactive due to the presence of the chlorine atom, which can react with other molecules in order to form new compounds. The mechanism of action of this compound is dependent on the reaction it is involved in, but generally involves the breaking of the cyclic structure and the formation of new bonds.
Biochemical and Physiological Effects
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one is not known to have any significant biochemical or physiological effects. This compound is highly reactive and is not likely to accumulate in the body, as it is quickly metabolized and excreted. Therefore, it is not expected to have any significant effects on the body.
Advantages and Limitations for Lab Experiments
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has several advantages for laboratory experiments. It is a colorless liquid with a high vapor pressure, which makes it easy to handle and store. It is also soluble in a variety of organic solvents, which makes it useful for a variety of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments.
The main limitation of this compound is its reactivity. As mentioned previously, this compound is highly reactive due to the presence of the chlorine atom. This can make it difficult to control the reaction, as the compound can quickly react with other molecules. Therefore, it is important to handle this compound with caution and to use appropriate safety measures when working with it.
Future Directions
The use of 3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one in scientific research is expected to continue to grow in the future. This compound has potential applications in the pharmaceutical industry, as it can be used in the synthesis of compounds with potential therapeutic effects. Additionally, this compound could be used as a model compound for studying the behavior of cyclic ethers. Finally, this compound could be used in the development of new synthetic methods and reagents.
Scientific Research Applications
3-(Tert-butoxy)-2-chlorocyclobutan-1-one(tert-butoxy)cyclobutane-1-one has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis and as a reagent in analytical chemistry. It has also been used as a model compound for studying the behavior of cyclic ethers. In addition, this compound has been used in the synthesis of compounds with potential applications in the pharmaceutical industry.
properties
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)11-6-4-5(10)7(6)9/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYZTHDJRYGEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244102 | |
Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803601-57-1 | |
Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.